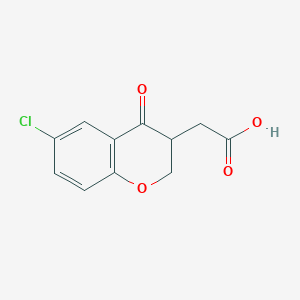

2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, also known as 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-ylacetic acid, is a type of organic acid that has been used in various scientific research applications. It is a structural analogue of the natural product ursolic acid, which is found in many plants, and has been studied for its potential therapeutic applications. This article will discuss the synthesis method of this compound, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Novel Compound Synthesis and Mechanisms

- The transformation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes to 3-halogenochromones via a reaction with sodium hypochlorite in acetic acid showcases a novel conversion mechanism that could be pivotal for synthesizing related compounds (Nohara, Ukawa, & Sanno, 1974).

- Synthesis efforts on aryloxyacetic acid diuretics have led to the discovery of substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids demonstrating potent natriuretic and uricosuric activities, indicating potential therapeutic applications (Kitagawa et al., 1991).

- Investigations into the synthesis and structural analysis of furan and pyran derivatives, including those related to the compound of interest, provide insights into chemical reactivity and the potential for creating new materials with unique properties (Horaguchi, Hara, & Suzuki, 1982).

Biological Activities and Applications

- The rat lens aldose reductase inhibitory activity of benzopyran-2-ones, including variations of the core chemical structure , has been explored, revealing potential for managing complications related to diabetes through inhibition of the aldose reductase pathway (Brubaker, Deruiter, & Whitmer, 1986).

- The study of substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides showcases the synthesis of novel compounds that could serve as leads for developing new therapeutic agents, demonstrating the versatility of the core structure for medicinal chemistry applications (Ghandi, Zarezadeh, & Taheri, 2010).

properties

IUPAC Name |

2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c12-7-1-2-9-8(4-7)11(15)6(5-16-9)3-10(13)14/h1-2,4,6H,3,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUUTPGWSBFJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)

![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)

![7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650592.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)